Cas no 607-31-8 (4-Methoxyquinoline)
4-Methoxyquinoline Properties
Names and Identifiers
-
- 4-Methoxyquinoline
- 4-methoxy-4(1H)quinolon
- p-methoxy quinoline
- Quinoline,4-methoxy
- CS-0172913
- 4-Methoxy Quinoline
- SCHEMBL828159
- AMY5070
- DTXSID00334791
- Quinoline, 4-methoxy-
- Q-102334
- AS-38101
- FT-0702555
- SB67807
- 607-31-8
- SY239034
- MFCD00483884
- SCHEMBL12891757
- AKOS006274230
- p-Methoxychinolin
- AC-574
- A8455
- DB-012698
- DTXCID50285880
- +Expand
-
- MFCD00483884
- RWTCJCUERNMVEZ-UHFFFAOYSA-N
- InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3
- COC1=CC=NC2=CC=CC=C21
Computed Properties
- 159.06800
- 0
- 2
- 1
- 159.068
- 12
- 149
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 22.1A^2
Experimental Properties
- 2.24340
- 22.12000
- 1.6070 (estimate)
- 284.68°C (rough estimate)
- 41°C
- 89.7 ºC
- Pale-yellow to Yellow-brown Liquid
- 1.1202 (rough estimate)
4-Methoxyquinoline Security Information
- H302;H315;H320;H335
- P261;P280;P301+P312;P302+P352;P305+P351+P338
- Room temperature
- Warning
4-Methoxyquinoline Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methoxyquinoline Price
4-Methoxyquinoline Suppliers
4-Methoxyquinoline Related Literature
-
1. Reactions of heterocycles with thiophosgene. Part V. 7-Chloro-1,2-dihydro-4-methoxy-2-thioxoquinoline-3-carbaldehyde, a product from 7-chloro-4-methoxyquinolineRoy Hull,Patricia J. van den Broek,Michael L. Swain J. Chem. Soc. Perkin Trans. 1 1975 2271
-
2. CCXII.—Synthesis of 4-tetrahydroquinolone and a new synthesis of 4-methoxyquinolineGeorge Roger Clemo,William Henry Perkin J. Chem. Soc. Trans. 1924 125 1608
-
3. Index pages
-
4. 349. Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldonesW. J. Adams,D. H. Hey J. Chem. Soc. 1951 1521
-
5. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part XI. Acid-catalysed hydrogen exchange of α- and γ-pyridones and γ-quinoloneP. Bellingham,C. D. Johnson,A. R. Katritzky J. Chem. Soc. B 1967 1226
-
Oleg V. Larionov,David Stephens,Adelphe M. Mfuh,Hadi D. Arman,Anastasia S. Naumova,Gabriel Chavez,Behije Skenderi Org. Biomol. Chem. 2014 12 3026
-
Jiankang Zhang,Xiaodong Ma,Xiaoqing Lv,Ming Li,Yanmei Zhao,Guoqiang Liu,Shuyu Zhan RSC Adv. 2017 7 2342
-
8. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acidR. B. Moodie,J. R. Penton,K. Schofield J. Chem. Soc. B 1971 1493
-
9. Alkylation of quinolines with trialkyl phosphates. Part 2. Mechanistic studiesJudit Frank,Zoltán Mészáros,Tamás K?mives,Attila F. Márton,Ferenc Dutka J. Chem. Soc. Perkin Trans. 2 1980 401
-
R. D. Chambers,M. Hole,W. K. R. Musgrave,R. A. Storey J. Chem. Soc. C 1967 53
607-31-8 (4-Methoxyquinoline) Related Products
- 3189-13-7(6-Methoxyindole)
- 82121-05-9(4-Hydroxy-7-methoxyquinoline)
- 23659-87-2(4,6-Dimethoxyindole)
- 61822-18-2(9H-Carbazole, 2,7-dimethoxy-)
- 4837-90-5(4-Methoxyindole)
- 5263-87-6(6-Methoxyquinoline)
- 13425-93-9(6,7-Dimethoxyquinolin-4-ol)
- 23432-39-5(6-Methoxyquinolin-4-ol)
- 4964-76-5(7-Methoxyquinoline)
- 6931-19-7(5-Methoxyquinoline)